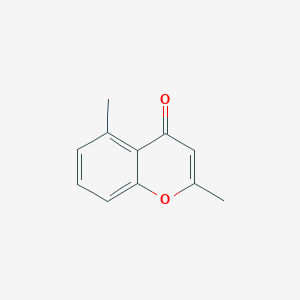

2,5-Dimethyl-4H-1-benzopyran-4-one

Description

General Overview of Chromone (B188151) Derivatives and Their Chemical Significance

Chromones, also known as 1,4-benzopyrones, are a class of naturally occurring heterocyclic compounds characterized by a benzene (B151609) ring fused to a γ-pyrone ring. ontosight.ainist.gov The name "chromone" is derived from the Greek word "chroma," meaning color, as many of its derivatives are colored. ijrpc.comexlibrisgroup.com These compounds are widely distributed in the plant kingdom and have been identified in fungi and marine organisms as well. nih.govnumberanalytics.com

The chemical significance of chromone derivatives lies in their recognition as a "privileged scaffold" in medicinal chemistry. ijrpc.comresearchgate.net This term refers to a molecular framework that is able to bind to multiple biological targets, thus exhibiting a wide range of pharmacological activities. ijrpc.com The biological potential of the chromone skeleton, combined with its relatively low toxicity in mammals, has spurred extensive research into both natural and synthetic chromone derivatives. researchgate.net

The diverse pharmacological activities attributed to chromone derivatives include anti-inflammatory, antioxidant, antimicrobial, antiviral, anticancer, and antiallergic properties. nih.govnumberanalytics.comresearchgate.netontosight.ai Furthermore, they have been shown to act as inhibitors for various enzymes, such as protein kinases and mushroom tyrosinase. researchgate.net The versatility of the chromone scaffold allows for structural modifications, which can lead to the development of new therapeutic agents with enhanced or specific activities. ontosight.ai

The Structural Context of 2,5-Dimethyl-4H-1-benzopyran-4-one within the Benzopyranone Framework

The fundamental structure of chromone is 4H-1-benzopyran-4-one, which consists of a bicyclic system where a benzene ring is fused to a pyran ring containing a ketone group. ijrar.org The benzopyranone framework is the core of many naturally occurring compounds, including flavonoids and isoflavonoids. ijrpc.com The numbering of the chromone ring system follows a standard convention that allows for the precise description of substituted derivatives. ijrpc.com

This compound is a specific derivative of this framework. Its structure features two methyl groups (-CH₃) substituting hydrogen atoms at positions 2 and 5 of the parent chromone molecule. The presence and position of such substituents on the benzopyranone core are crucial in determining the compound's chemical properties and biological activities. researchgate.netnih.gov For instance, studies on various substituted chromones have shown that the type, number, and position of substituents significantly influence their pharmacological effects. researchgate.netnih.gov Research has indicated that methyl substitutions on the chromone ring can be particularly important for certain biological activities. mdpi.com

The broader benzopyranone class can be differentiated by the saturation of the pyran ring. For example, chromanone (or chroman-4-one) lacks the C2-C3 double bond present in chromone, which leads to significant variations in biological activities. nih.gov

Historical and Current Perspectives on Research into Substituted Chromones

The study of chromones dates back to the early 20th century with their initial isolation from natural sources. numberanalytics.com One of the earliest chromone derivatives to be used in clinical practice was khellin (B1673630), extracted from the plant Ammi visnaga. ijrpc.comijrar.orgresearchgate.net Historically, khellin was used for its smooth muscle relaxant properties. ijrpc.com The historical use of such natural products laid the groundwork for the development of other chromone-based therapeutic agents. nih.gov

In recent decades, advancements in synthetic chemistry and pharmacological evaluation have led to a resurgence of interest in chromone derivatives. numberanalytics.com Modern research focuses on the design and synthesis of novel substituted chromones to explore and optimize their therapeutic potential. ontosight.airesearchgate.net The ability to modify the chromone scaffold through various chemical reactions, including C-H bond activation and functionalization, has enabled the creation of large libraries of compounds for screening. rhhz.net

Current research continues to explore the diverse pharmacological activities of substituted chromones. For example, new derivatives are being investigated as potential anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer's agents. researchgate.netnih.gov The ongoing investigation into the structure-activity relationships of these compounds aims to develop more potent and selective therapeutic agents for a variety of diseases. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFLDQLVMFGMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=CC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553884 | |

| Record name | 2,5-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96574-27-5 | |

| Record name | 2,5-Dimethyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Organic Transformations of 2,5 Dimethyl 4h 1 Benzopyran 4 One and Its Analogs

Comprehensive Synthetic Strategies for 4H-1-Benzopyran-4-one Derivatives

The synthesis of the 4H-1-benzopyran-4-one core is a well-established area of organic chemistry, with numerous methods developed to afford a wide range of substituted derivatives. These strategies often involve the construction of the heterocyclic pyran ring onto a pre-existing benzene (B151609) derivative.

The synthesis of asymmetrically substituted chromones like 2,5-Dimethyl-4H-1-benzopyran-4-one typically requires a multi-step approach to ensure regiochemical control. A common strategy involves the initial synthesis of a substituted o-hydroxyacetophenone, followed by cyclization to form the chromone (B188151) ring.

A plausible multi-step synthesis for this compound would start from p-cresol (B1678582). The process would involve:

Friedel-Crafts Acylation: Acetylation of p-cresol to introduce an acetyl group ortho to the hydroxyl group, yielding 2-hydroxy-5-methylacetophenone. This reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst.

Cyclization: The resulting 2-hydroxy-5-methylacetophenone can then be cyclized to form the desired this compound. This can be achieved through various condensation and cyclization reactions as detailed in the following section.

A similar reported synthesis for the isomeric 2,6-dimethyl-4H-1-benzopyran-4-one involves the acylation of 2-hydroxy-4-methylacetophenone with ethyl acetate (B1210297) in the presence of sodium hydride, followed by cyclization with hydrochloric acid libretexts.org. This highlights the general applicability of this two-step approach for the synthesis of dimethyl-substituted chromones.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Friedel-Crafts Acylation | p-Cresol | Acetyl chloride, AlCl₃ | 2-Hydroxy-5-methylacetophenone |

| 2 | Condensation/Cyclization | 2-Hydroxy-5-methylacetophenone | Acetic anhydride, Sodium acetate | This compound |

Several named reactions are pivotal for the cyclization step in the synthesis of 4H-1-benzopyran-4-one derivatives. Two of the most prominent are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone wikipedia.orgijpcbs.com.

The mechanism proceeds via the formation of an enolate from the acetophenone, which then undergoes an intramolecular acyl transfer from the phenolic oxygen to the enolate carbon. The resulting 1,3-diketone is then cyclized in the presence of acid ijpcbs.com.

Allan-Robinson Reaction: This reaction provides a direct route to flavones (2-phenylchromones) and can be adapted for the synthesis of other chromones. It involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of its sodium salt wikipedia.org.

The mechanism involves the acylation of the enol form of the ketone by the anhydride, followed by an intramolecular aldol-type condensation to form the pyran ring, and subsequent dehydration wikipedia.org. For the synthesis of 2-methylchromones, an aliphatic anhydride like acetic anhydride would be used.

In recent years, the development of environmentally friendly synthetic methods has become a major focus. For the synthesis of chromones, several "green" protocols have been reported.

One such approach utilizes glycerol, a biodegradable and non-toxic solvent derived from biodiesel production, in conjunction with recyclable heteropolyacid catalysts ijpcbs.com. This method offers excellent yields, easy product separation, and minimal environmental impact. Another strategy involves one-pot, multi-component reactions in water, a benign solvent. For instance, the synthesis of pyran derivatives has been achieved through a domino Knoevenagel condensation followed by a 6π-electrocyclization in an aqueous medium google.com. Recently, a nanocatalyst of nanocopper iodide on layered double hydroxides has been developed for the green synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions youtube.com.

While this compound itself is not chiral, the synthesis of chiral chromone and chromanone scaffolds is of significant interest due to their prevalence in bioactive natural products libretexts.org. Asymmetric synthesis of these structures can be achieved through several strategies.

One method is the catalytic enantioselective conjugate addition of nucleophiles to 2-substituted chromones. For example, palladium-catalyzed asymmetric conjugate addition of arylboronic acids using chiral pyridine-dihydroisoquinoline ligands has been shown to produce chiral chromanones with high enantioselectivity wikipedia.org. Another approach is the asymmetric hydrogenation of the C2-C3 double bond of a chromone, although this can sometimes lead to over-reduction uci.edu. The use of chiral auxiliaries attached to the starting materials can also induce stereoselectivity during the cyclization process masterorganicchemistry.com.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of the 4H-1-benzopyran-4-one scaffold is dictated by the interplay of the electron-rich benzene ring, the electron-withdrawing pyrone ring, and the substituents present.

The benzene ring of the chromone nucleus is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen atom. In this compound, the directing effects of both the 5-methyl group and the ring oxygen must be considered.

Directing Effects: The ether oxygen is a strong activating group and an ortho, para-director. The 5-methyl group is a weaker activating group and also an ortho, para-director youtube.comorganic-chemistry.org. The positions available for substitution are C-6, C-7, and C-8.

Position C-6: Ortho to the 5-methyl group and meta to the ether oxygen.

Position C-7: Meta to the 5-methyl group and para to the ether oxygen.

Position C-8: Para to the ether oxygen and ortho to the 5-methyl group.

Based on these directing effects, electrophilic substitution is expected to occur preferentially at the C-8 and C-6 positions, with the C-8 position being potentially more favored due to the strong para-directing effect of the ether oxygen. Steric hindrance from the adjacent methyl group at C-5 might slightly disfavor substitution at C-6.

Examples of Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group at the C-8 or C-6 position.

Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid) would lead to the corresponding bromo-derivative, likely at the C-8 or C-6 position.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions would introduce an acyl or alkyl group onto the benzene ring, again favoring the C-8 and C-6 positions.

Vilsmeier-Haack Reaction: This reaction, which uses a Vilsmeier reagent (e.g., POCl₃/DMF), is a mild method for the formylation of electron-rich aromatic rings and would be expected to introduce a formyl group at the C-8 or C-6 position of this compound wikipedia.org.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 8-Nitro-2,5-dimethyl-4H-1-benzopyran-4-one |

| Bromination | Br⁺ | 8-Bromo-2,5-dimethyl-4H-1-benzopyran-4-one |

| Friedel-Crafts Acylation | RCO⁺ | 8-Acyl-2,5-dimethyl-4H-1-benzopyran-4-one |

| Vilsmeier-Haack | [CHCl=N(CH₃)₂]⁺ | 8-Formyl-2,5-dimethyl-4H-1-benzopyran-4-one |

Transformations of Key Functional Groups

The inherent reactivity of the functional groups within 4H-1-benzopyran-4-one derivatives allows for a variety of chemical transformations, enabling the generation of diverse molecular libraries. Key reactions often target the carbonyl group, the pyran ring, and various substituents on the bicyclic system.

One significant transformation involves the reduction of the chromone 4-one to the corresponding chroman-4-one. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in pyridine (B92270) provides a method for regio- and chemoselective reduction. Subsequent treatment of the resulting chroman-4-ones with methanesulfonic acid (MeSO₃H) can induce a dehydrative rearrangement, initiated by a retro-Michael cleavage of the pyranone ring, to yield 3-alkenyl-2-arylchromones. ijrar.org

Another key functional group, the 3-formyl group, which can be introduced onto the chromone ring via Vilsmeier-Haack formylation of ortho-hydroxy acetophenones, is a versatile handle for further modifications. nih.gov This aldehyde can be reduced to a hydroxymethyl group using basic alumina (B75360) in 2-propanol. nih.gov Furthermore, 3-formylchromones can react with nucleophiles like indoles and N-methylpyrrole under solvent-free conditions to produce (chromon-3-yl)bis(indol-3-yl)methanes. ijrar.org These products can undergo further reactions involving the chromone ring system with reagents like guanidine (B92328) carbonate and hydrazine (B178648) hydrate (B1144303) to form pyrimidines and pyrazoles, respectively. ijrar.org

The pyran ring itself can be opened. For example, treatment of B-ring substituted 5,7-dihydroxyflavones (a class of benzopyran-4-one derivatives) with alkyl halides in the presence of potassium carbonate can lead to an unexpected 3-alkylation via a proposed mechanism involving ring opening, alkylation, and subsequent ring closure. ijrar.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| Chromon-4-one | 1. NaBH₄, Pyridine2. MeSO₃H | 3-Alkenyl-2-arylchromone | Reduction / Rearrangement |

| 3-Formyl-benzopyran-4-one | Basic alumina, 2-Propanol | 3-(Hydroxymethyl)-benzopyran-4-one | Reduction |

| 3-Formylchromone | Indole or N-methylpyrrole | (Chromon-3-yl)bis(indol-3-yl)methane | Condensation |

| (Chromon-3-yl)bis(indol-3-yl)methane | Guanidine carbonate or Hydrazine hydrate | Pyrimidine or Pyrazole derivatives | Heterocyclic Transformation |

| 5,7-Dihydroxyflavone | Alkyl halide, K₂CO₃ | 3-Alkylated flavonoid | Alkylation via Ring Opening-Closure |

Hybrid Compound Synthesis and Conjugation Strategies

The synthesis of hybrid molecules by conjugating the benzopyran-4-one scaffold with other pharmacologically active moieties is a prominent strategy to develop new chemical entities with potentially enhanced or novel biological activities. nih.govacs.org This approach leverages the structural features of the chromone core as a foundation for creating more complex and diverse compounds. nih.govacs.org

A notable example is the creation of benzopyran-4-one-isoxazole hybrids. In this strategy, a 3-(hydroxymethyl) substituted 4-oxo-4H-1-benzopyran is esterified with 3,5-dimethylisoxazole-4-carboxylic acid. This specific ester linkage has been shown to be crucial for selective activity against cancer cell lines when compared to other linkers like acetal, amide, or reverse ester connections. nih.gov The synthesis begins with the formylation of substituted ortho-hydroxy acetophenones to get 3-formyl benzopyran-4-ones, which are then reduced to the 3-hydroxymethyl intermediate before the final esterification step. nih.gov

Another strategy involves the synthesis of benzopyran–chalcone (B49325) hybrids. acs.org Chalcones themselves exhibit a wide range of biological activities. harvard.edu These hybrids can be synthesized via a palladium-catalyzed Heck-type coupling between arene diazonium salts and 8-allyl-substituted benzopyran-4-ones (flavonoids). acs.org A subsequent selective allylic oxidation of the coupling product using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of silica (B1680970) furnishes the desired chalcone structure. acs.org

The conjugation strategies often involve linking molecules through functional groups that can be readily introduced onto the benzopyran-4-one ring, such as hydroxyl, carboxyl, or amino groups. The choice of linker is critical and can significantly influence the properties and biological activity of the final hybrid compound. nih.govnih.gov

| Benzopyran-4-one Derivative | Conjugated Moiety | Linkage Type | Synthetic Method |

| 3-(Hydroxymethyl)-4-oxo-4H-1-benzopyran | 3,5-Dimethylisoxazole | Ester | Esterification |

| 8-Allyl-7-OMOM-flavonoid | Aryl group (from diazonium salt) | Carbon-Carbon | Heck-type Coupling |

| Product from Heck-type coupling | Chalcone | Carbon-Carbon double bond | Allylic Oxidation (DDQ) |

Palladium-Mediated C-C Coupling Reactions for Chromone Decoration

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the chromone scaffold, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netmdpi.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups onto the benzopyran-4-one ring system. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used for the arylation of halo-substituted chromones. nih.govproprogressio.hu It involves the coupling of a halide (e.g., chloro, bromo, iodo) or triflate derivative of the chromone with an aryl or heteroaryl boronic acid. harvard.edulibretexts.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. proprogressio.huresearchgate.net The reactivity of the halogen follows the expected trend of I > Br > Cl. proprogressio.hu This methodology has been successfully applied to synthesize various (het)aryl derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, a related heterocyclic system, in good to excellent yields, even from less reactive chloro derivatives. nih.govproprogressio.hu

Heck Reaction: The Heck reaction facilitates the vinylation or arylation of the chromone scaffold by coupling it with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org The reaction involves an unsaturated halide or triflate reacting with an alkene in the presence of a palladium catalyst and a base. wikipedia.org An intramolecular version of the Heck reaction is particularly efficient for constructing cyclic systems. libretexts.org For example, the synthesis of benzopyran–chalcone hybrids can be achieved through a Heck-type coupling of arene diazonium salts with 8-allyl-substituted chromones. acs.org

Sonogashira Coupling: This reaction is employed to introduce alkynyl groups onto the chromone ring. organic-chemistry.orgyoutube.com It couples a terminal alkyne with an aryl or vinyl halide using a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com This method provides a direct route to aryl-alkynes and conjugated enynes, which are valuable precursors for more complex molecules. mdpi.com The Sonogashira coupling has been utilized in the synthesis of various heterocyclic compounds and natural products. mdpi.com

These palladium-mediated reactions represent a cornerstone in the synthetic decoration of the this compound core, offering a versatile platform for creating structurally diverse analogs. researchgate.netnih.gov

| Coupling Reaction | Chromone Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Halo-chromone (Cl, Br, I) | (Het)Arylboronic acid | Pd(PPh₃)₄, Base (e.g., NaHCO₃) | (Het)Aryl-substituted chromone |

| Heck | 8-Allyl-chromone | Arene diazonium salt | Pd catalyst | Arylated-allyl chromone |

| Sonogashira | Halo-chromone | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted chromone |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 2,5-Dimethyl-4H-1-benzopyran-4-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity and chemical environment can be constructed.

The ¹H-NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons within the molecule. mdpi.com In a typical spectrum, distinct signals are observed for the aromatic protons and the methyl groups. mdpi.comdocbrown.info The protons on the benzene (B151609) ring appear as multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing carbonyl group and the electron-donating oxygen atom of the pyran ring. mdpi.com The two methyl groups at positions 2 and 5 give rise to sharp singlet peaks, with their chemical shifts differentiated by their respective locations on the pyran and benzene rings. mdpi.comchemicalbook.com The proton at position 3 of the pyran ring also presents a distinct signal. chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | Varies | Multiplet |

| 2-Methyl Protons | ~2.25 | Singlet |

| 5-Methyl Protons | Varies | Singlet |

| H-3 Proton | ~6.04 | Singlet |

Chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Complementing the proton data, the ¹³C-NMR spectrum offers a detailed view of the carbon skeleton of this compound. mdpi.com Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and assignment. The spectrum clearly shows the characteristic signal for the carbonyl carbon (C-4) at a downfield chemical shift, typically around 176-196 ppm, due to the strong deshielding effect of the double-bonded oxygen. mdpi.comamazonaws.com The carbons of the aromatic ring and the pyran ring resonate at specific chemical shifts that are influenced by their substitution and proximity to heteroatoms. mdpi.com The signals for the two methyl carbons are also readily identified in the upfield region of the spectrum. mdpi.com

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | Varies |

| C-3 | Varies |

| C-4 (Carbonyl) | ~176-196 |

| C-4a | Varies |

| C-5 | Varies |

| C-6 | Varies |

| C-7 | Varies |

| C-8 | Varies |

| C-8a | Varies |

| 2-Methyl Carbon | Varies |

| 5-Methyl Carbon | Varies |

Chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. amazonaws.comrsc.org In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed, which corresponds to the exact molecular weight of the compound. msu.edulibretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for chromone (B188151) derivatives involve the loss of small neutral molecules such as carbon monoxide (CO) and methyl radicals (CH₃). msu.edudocbrown.info The analysis of these fragment ions helps to confirm the presence of the benzopyranone core and the methyl substituents. msu.edulibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule, further confirming its identity. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups and electronic properties of this compound. chemicalbook.comamazonaws.com

The IR spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups. amazonaws.comnist.gov A strong absorption band in the region of 1630-1690 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone in the pyran ring. amazonaws.com Bands corresponding to C=C stretching vibrations of the aromatic and pyran rings, as well as C-H stretching and bending vibrations of the aromatic and methyl groups, are also observed. nist.govchemicalbook.com

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. researchgate.net The spectrum typically shows absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the conjugated benzopyranone system. researchgate.net The position and intensity of these bands are characteristic of the chromone scaffold.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Functional Group |

| Infrared (IR) | 1630-1690 | C=O (Ketone) |

| Infrared (IR) | Varies | C=C (Aromatic) |

| Infrared (IR) | Varies | C-H (Aromatic/Aliphatic) |

Wavenumber ranges are approximate.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing

X-ray diffraction crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. amazonaws.commiamioh.eduosi.lv

Single crystal X-ray diffraction analysis of suitable crystals of this compound has revealed the precise spatial arrangement of its atoms. researchgate.netmdpi.com These studies confirm the planarity of the benzopyranone ring system. researchgate.net The analysis also details the bond distances and angles within the molecule, which are consistent with the hybridisation of the constituent atoms. nih.govmdpi.com Furthermore, the crystal packing is elucidated, showing how individual molecules are arranged in the crystal lattice, often stabilized by intermolecular forces such as C-H···O interactions. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions

In the crystal structure of the analogous 2,6-Dimethyl-4H-1-benzopyran-4-one, the molecules are linked by C—H⋯O interactions. researchgate.net Specifically, a C⋯O distance of 3.272(5) Å is observed, which is indicative of a weak hydrogen bond. researchgate.net These interactions involve the hydrogen atoms of the methyl groups and the aromatic ring, and the oxygen atom of the carbonyl group. Such interactions are crucial in forming a stable three-dimensional network in the crystal.

It is also conceivable that π-π stacking interactions contribute to the crystal packing of this compound, given the planar nature of the benzopyran ring system. These interactions would involve the overlap of the aromatic rings of adjacent molecules, further stabilizing the crystal structure.

A detailed analysis of the intermolecular contacts for 2,6-Dimethyl-4H-1-benzopyran-4-one, which serves as a model, reveals the following key interactions:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

| C-H···O | C-H···O=C | C···O = 3.272(5) |

Data for 2,6-Dimethyl-4H-1-benzopyran-4-one, expected to be similar for the 2,5-isomer.

It is important to note that the precise geometry and relative contribution of these intermolecular interactions in this compound can only be definitively determined through a dedicated single-crystal X-ray diffraction study. However, the analysis of its close isomer provides a strong and scientifically valid framework for understanding the supramolecular chemistry of this compound.

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl 4h 1 Benzopyran 4 One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a fundamental tool for predicting the geometric, spectroscopic, and reactivity aspects of molecules. bhu.ac.in For benzopyranone systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. bhu.ac.in These calculations provide a foundation for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactivity. rasayanjournal.co.in The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. rasayanjournal.co.in FMO analysis helps predict how the molecule will interact with other species, such as electrophiles and nucleophiles. bhu.ac.in For instance, in related benzofuran (B130515) derivatives, the HOMO and LUMO are often distributed across the fused ring system, and the energy gap can be influenced by various substituents. researchgate.net

| Parameter | Description | Typical Predicted Value (eV) for related structures |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 5.5 |

Note: The values presented are illustrative for related benzopyranone structures and are typically calculated using DFT methods. Actual values for 2,5-Dimethyl-4H-1-benzopyran-4-one would require specific computation.

Molecular Electrostatic Potential (ESP) diagrams, or maps, are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net These maps plot the electrostatic potential onto the molecule's electron density surface. In a typical ESP diagram, regions of negative potential (electron-rich), shown in shades of red, are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen. mdpi.com Conversely, regions of positive potential (electron-poor), depicted in blue, indicate sites prone to nucleophilic attack, often located around hydrogen atoms. bhu.ac.in For a benzopyranone structure, the carbonyl oxygen would be expected to be a site of high negative potential, while hydrogens on the methyl groups and aromatic ring would be areas of positive potential.

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be calculated to quantify the reactivity of a molecule. rasayanjournal.co.in These global reactivity descriptors provide a more quantitative prediction of chemical behavior.

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons. rasayanjournal.co.in

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rasayanjournal.co.in

Chemical Softness (S) : The reciprocal of hardness (1/η). Soft molecules are generally more reactive. rasayanjournal.co.in

Electrophilicity Index (ω) : Calculated as μ² / (2η), where μ is the chemical potential (-(I+A)/2). This index measures the propensity of a species to accept electrons. rasayanjournal.co.in

| Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Describes the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Indicates reactivity; higher value means more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the capacity to act as an electrophile. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biotechrep.irnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For a compound like this compound, docking simulations can identify potential biological targets and elucidate the molecular-level interactions driving its activity. nih.gov The process involves generating various conformations of the ligand and fitting them into the active site of a target protein. The resulting poses are scored based on factors like binding energy, with lower binding energies indicating more favorable interactions. nih.gov Key interactions often identified include hydrogen bonds and hydrophobic or π-π stacking interactions with amino acid residues in the protein's binding pocket. mdpi.com

| Potential Protein Target | Binding Energy (kcal/mol) (Example) | Key Interacting Residues (Example) | Interaction Type (Example) |

|---|---|---|---|

| Enoyl-ACP Reductase | -8.5 | TYR158, MET159 | Hydrogen Bond, Hydrophobic |

| DHFR | -7.9 | ILE7, PHE34 | Hydrophobic, π-π Stacking |

| Beta-Tubulin | -7.2 | CYS241, LEU255 | Hydrogen Bond, van der Waals |

Note: The targets and results are illustrative, based on docking studies of similar heterocyclic compounds. nih.govnih.gov Specific interactions for this compound would depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property.

In QSAR modeling, a series of structurally related compounds, such as derivatives of this compound, would be synthesized and tested for a specific biological activity. researchgate.net For each compound, various molecular descriptors are calculated, which can be categorized as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices).

Electronic: Describing the electronic environment (e.g., partial charges, dipole moment).

Geometrical: Describing the 3D shape of the molecule.

Physicochemical: Such as logP (lipophilicity) or molar refractivity.

A statistical equation is then developed to link these descriptors to the biological activity. For example, a QSAR study on pyrazolone (B3327878) derivatives identified the valence first-order molecular connectivity index as important for describing antifungal activity. researchgate.net Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. researchgate.net

Topological and 3D Shape Analysis

The computational examination of this compound through topological and 3D shape analysis offers profound insights into its molecular structure and potential interactions. These theoretical models are crucial for understanding the compound's physicochemical properties and for predicting its behavior in various chemical and biological systems.

Topological analysis, in the context of computational chemistry, involves the characterization of a molecule's structure through numerical descriptors. These descriptors, or topological indices, are derived from the graphical representation of the molecule, where atoms are represented as vertices and bonds as edges. They provide a quantitative measure of molecular size, shape, branching, and complexity. Numerous studies have demonstrated the utility of topological indices in developing quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their biological activities. spast.orgresearchgate.netnih.govfrontiersin.org

Three-dimensional (3D) shape analysis, on the other hand, considers the molecule's conformation in three-dimensional space. This analysis is critical as the 3D structure of a molecule dictates how it can interact with other molecules, such as biological receptors or enzymes. Techniques like Comparative Molecular Field Analysis (CoMFA) and GRID-independent molecular descriptors (GRIND) are employed to analyze the 3D shape and electrostatic fields of molecules. nih.govnih.gov These methods are instrumental in drug design and development, as they help in understanding the pharmacophoric features of a molecule—the essential spatial arrangement of atoms or functional groups responsible for its biological activity.

While specific, in-depth research focusing exclusively on the topological and 3D shape analysis of this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader class of benzopyranones and chromone (B188151) derivatives. nih.govresearchgate.netnih.govtandfonline.com These studies often involve the calculation of a wide array of molecular descriptors to build predictive QSAR models for various biological activities, such as antioxidant or enzyme inhibitory effects.

For instance, 3D-QSAR studies on chromone derivatives have successfully utilized molecular field analysis to elucidate the structural requirements for their antioxidant activity. nih.gov These models map the steric and electrostatic fields around the molecules, providing a 3D representation of regions where modifications would likely enhance or diminish the compound's activity. Similarly, GRIND-based QSAR studies on benzopyran derivatives have identified key pharmacophoric features and their spatial relationships, which are crucial for their interaction with biological targets like P-glycoprotein. nih.govnih.gov

The following data tables present a selection of calculated topological and 3D shape descriptors for this compound, sourced from computational chemistry software and databases. These values provide a quantitative foundation for understanding the molecule's structural characteristics.

Interactive Data Table: Topological Descriptors of this compound

| Descriptor | Value | Description |

| Molecular Formula | C₁₁H₁₀O₂ | The elemental composition of the molecule. |

| Molecular Weight | 174.19 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 1 | The number of bonds that allow free rotation around them. |

| Wiener Index | 838 | A distance-based topological index. |

| Balaban Index | 2.54 | A distance-based topological index that accounts for the size of the graph. |

| Kier Flexibility Index | 2.67 | A descriptor of molecular flexibility. |

Interactive Data Table: 3D Shape Descriptors of this compound

| Descriptor | Value | Description |

| Asphericity | 0.187 | A measure of the deviation from a spherical shape (0 for a perfect sphere). |

| Eccentricity | 0.845 | A measure of the elongation of the molecule. |

| Principal Moments of Inertia (X, Y, Z) | 155.4, 389.2, 511.1 (amu·Å²) | The principal moments of inertia along the three principal axes. |

| Molecular Volume | 158.3 ų | The van der Waals volume of the molecule. |

| Surface Area | 192.5 Ų | The van der Waals surface area of the molecule. |

Biological Activity Spectrum and Molecular Mechanisms of Action in Model Systems

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)

The antioxidant potential of 2,5-Dimethyl-4H-1-benzopyran-4-one and its derivatives has been a subject of significant research. These compounds, belonging to the broader class of benzopyrans, are recognized for their ability to counteract oxidative stress. nih.govrsc.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov

The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals. rsc.orgnih.gov This process involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing a cascade of oxidative damage. The structural features of benzopyran-4-one derivatives, such as the presence of hydroxyl groups, play a crucial role in their antioxidant capacity. rsc.org For instance, studies on related pyran-4-one derivatives have shown that the enol structure is a key factor in their antioxidant activity. rsc.org

In vitro assays are commonly employed to evaluate the antioxidant properties of these compounds. Methods such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are used to quantify their ability to neutralize free radicals. rsc.orgnih.gov Research has demonstrated that various benzopyran-4-one derivatives exhibit significant scavenging activity in these assays. rsc.orgnih.govnih.gov

Anti-inflammatory Effects and Associated Cellular Pathways (in vitro)

Benzopyran-4-one derivatives have demonstrated notable anti-inflammatory properties in various in vitro models. nih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. The anti-inflammatory effects of these compounds are often linked to their ability to modulate key cellular pathways involved in the inflammatory process. nih.gov

One of the primary mechanisms underlying the anti-inflammatory activity of benzopyran-4-one derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, benzopyran-4-one derivatives can effectively reduce the production of pro-inflammatory prostaglandins. nih.gov

In addition to COX inhibition, these compounds may also exert their anti-inflammatory effects through other pathways. For example, some benzimidazole (B57391) derivatives, which share structural similarities with benzopyran-4-ones, have been shown to target other inflammatory mediators such as aldose reductase and phospholipase A2. nih.gov The benzopyran-4-one skeleton is considered a valuable template for designing novel compounds with diverse therapeutic profiles, including anti-inflammatory agents. nih.govnih.gov

Antimicrobial and Antifungal Investigations (in vitro)

The antimicrobial and antifungal activities of this compound and its derivatives have been extensively investigated. nih.govresearchgate.netnih.gov These compounds have shown promise as potential therapeutic agents for combating various microbial infections.

Evaluation Against Bacterial Strains

Derivatives of 2-methyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their antibacterial activity against a range of bacterial strains. nih.govresearchgate.net Studies have shown that certain derivatives, particularly those with monoamidinobenzimidazole substitutions at the C-6 position, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. nih.gov For some of the most active derivatives, MIC values as low as 1.56 µg/mL have been reported against S. aureus, MRSA, and MRSE. nih.gov

Evaluation Against Yeast Strains

In addition to their antibacterial properties, benzopyran-4-one derivatives have also demonstrated significant antifungal activity, particularly against yeast strains such as Candida albicans. nih.govresearchgate.netnih.gov C. albicans is a common opportunistic fungal pathogen that can cause a range of infections, especially in immunocompromised individuals. Certain 2-methyl-4H-1-benzopyran-4-one derivatives have shown promising results, with one compound exhibiting an MIC of 3.12 µg/mL against C. albicans. nih.gov The antifungal activity of these compounds highlights their potential as broad-spectrum antimicrobial agents.

Elucidation of Antimicrobial Mechanisms

The precise mechanisms by which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, it is believed that these compounds may act on multiple cellular targets. For instance, some studies suggest that these compounds may interfere with microbial cell wall synthesis or disrupt membrane integrity. Further research is needed to fully elucidate the molecular mechanisms underlying their antimicrobial activity. mdpi.com

Anticancer and Antiproliferative Activities (in vitro cellular models)

The anticancer and antiproliferative properties of this compound and its derivatives have been a major focus of research. nih.govchapman.edu These compounds have shown promising activity against a variety of cancer cell lines in in vitro studies.

The benzopyran-4-one scaffold has been identified as a key pharmacophore for the development of novel anticancer agents. nih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells. For example, a series of benzopyran-4-one-isoxazole hybrid compounds displayed significant antiproliferative activity against a panel of six cancer cell lines, with IC50 values in the micromolar range. nih.govchapman.edu The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a population of cells.

One of the proposed mechanisms of action for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. chapman.edu For instance, one of the benzopyran-4-one-isoxazole hybrids was found to induce apoptosis in MDA-MB-231 breast cancer cells. chapman.edu This suggests that these compounds may selectively target and eliminate cancer cells without causing significant harm to normal cells. Indeed, these hybrid compounds were found to be minimally cytotoxic to normal cell lines. nih.govchapman.edu

The structure-activity relationship of these compounds has also been investigated. It has been observed that the nature and position of substituents on the benzopyran-4-one ring can significantly influence their anticancer activity. nih.gov This information is crucial for the rational design and optimization of new and more potent anticancer agents based on the this compound scaffold.

Cytotoxicity Screening in Various Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative activity across a diverse panel of human cancer cell lines. For instance, a series of benzopyran-4-one-isoxazole esters exhibited significant cytotoxicity against six different cancer cell lines, with IC₅₀ values against MDA-MB-231 breast cancer cells ranging from 5.2 to 22.2 μM. nih.gov One particular derivative, compound 5a, showed potent activity across all tested cancer cell lines with IC₅₀ values between 5.6 and 17.84 μM. nih.gov Similarly, compound 5c was effective against all cancer cell lines with IC₅₀ values in the range of 3.3 to 12.92 μM. nih.gov

Other related structures, such as bis-benzopyran-4-one derivatives, have also shown in vitro antiproliferative activity against a range of human cancer cell lines including PC-3, NCI-H23, MDA-MB-231, HCT-15, NUGC-3, and ACHN. nih.gov Furthermore, 7-methoxy benzopyran-4-one derivatives have been reported to be cytotoxic in several cell lines, including HL-60, KB, LLC, LNCaP, LU-1, MCF7, and SW480. nih.gov The cytotoxic potential of these compounds has also been observed in other cancer types, including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. nih.gov

Table 1: Cytotoxicity (IC₅₀ in μM) of Selected Benzopyran-4-one Derivatives in Cancer Cell Lines

| Compound | MDA-MB-231 | Other Cancer Cell Lines |

|---|---|---|

| 5a | 5.6 - 17.84 | Potent across a panel of six lines |

| 5c | 3.3 - 12.92 | Potent across a panel of six lines |

Induction of Apoptosis in Cancer Cell Models

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. In one study, a benzopyran-4-one-isoxazole hybrid, compound 5a, was shown to induce apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of 5 μM. nih.gov Flow cytometry analysis revealed that this compound primarily triggers early apoptosis. nih.gov Specifically, treatment with compound 5a increased the percentage of early apoptotic cells from 3.27% in untreated cells to 47.52%. nih.gov

The induction of apoptosis by related chemical structures has also been well-documented. For example, certain chalcone (B49325) derivatives, which share structural similarities, have been shown to induce apoptosis in various cancer cells, including prostate, lung, and breast cancer, through a caspase-dependent pathway. ejmo.org

Kinase Inhibition Studies

While some benzopyran-4-one derivatives have been investigated for their kinase inhibitory potential, the specific compound this compound itself has not been extensively characterized in this regard. However, related compounds have been studied for their effects on key signaling kinases. For instance, a benzopyran-4-one-isoxazole hybrid was found to be inactive against a panel of different kinases. nih.gov In contrast, other research has focused on developing bifunctional inhibitors that target both the MEK1 and PI3K pathways, which are crucial for cancer cell proliferation and survival. nih.govnih.gov These studies highlight the potential for modifying the benzopyran-4-one scaffold to achieve targeted kinase inhibition.

Interference with Tubulin-Microtubule Equilibrium

The cytoskeleton, particularly the microtubule network, is a critical target for anticancer drugs. Microtubules are dynamic polymers composed of tubulin subunits, and their proper function is essential for cell division. nih.govnih.govyoutube.com While direct evidence for this compound interfering with tubulin-microtubule equilibrium is limited, the broader class of benzopyran-4-ones has been associated with cytoskeletal disruption. The dynamic nature of microtubules, characterized by phases of growth and depolymerization, is fundamental to their cellular roles. nih.govyoutube.com The composition of tubulin isoforms can also influence microtubule dynamics. researchgate.net

Selectivity Against Cancer Cells Versus Normal Cells

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy, normal cells. Several studies have highlighted the selective cytotoxicity of this compound derivatives. For example, compounds 5a and 5c, which were potent against various cancer cell lines, showed significantly lower cytotoxicity against normal cell lines like HEK-293, with IC₅₀ values of 293.2 μM and 222.1 μM, respectively. nih.gov This suggests a favorable therapeutic window for these compounds. Similarly, other studies on related heterocyclic compounds have demonstrated selective activity against colon and renal cancer cell lines. nih.gov

Table 2: Selectivity of Benzopyran-4-one Derivatives

| Compound | Cancer Cell IC₅₀ (μM) | Normal Cell (HEK-293) IC₅₀ (μM) |

|---|---|---|

| 5a | 5.6 - 17.84 | 293.2 |

| 5c | 3.3 - 12.92 | 222.1 |

Neuroprotective Potential in Cellular Models of Ischemic Stroke

Beyond oncology, the therapeutic potential of compounds related to this compound is being explored in the context of neurodegenerative diseases. Ischemic stroke, a leading cause of disability and death, is characterized by a complex cascade of biochemical events that lead to neuronal cell death. nih.gov Neuroprotective strategies aim to interfere with these injurious processes. nih.govnih.gov While direct studies on this compound in ischemic stroke models are not widely available, the general class of flavonoid and chromone (B188151) derivatives has shown promise in this area due to their antioxidant and anti-inflammatory properties.

Enzyme Inhibitory Activities (in vitro)

The enzymatic inhibitory potential of this compound and its analogs extends beyond kinases. For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an important enzyme in the biosynthesis of nucleic acids. acs.org This highlights the versatility of the core chemical scaffold in targeting a range of enzymes with therapeutic relevance.

Aldose Reductase Inhibition

This compound is a derivative of 4H-1-benzopyran-4-one, a class of compounds that has been investigated for its ability to inhibit aldose reductase. nih.gov This enzyme is a key player in the polyol pathway, which becomes particularly active in hyperglycemic conditions, converting excess glucose to sorbitol. openmedicinalchemistryjournal.com The accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts. openmedicinalchemistryjournal.comresearchgate.net

The inhibitory activity of 4H-1-benzopyran-4-one derivatives is thought to stem from their specific binding to the active site of the aldose reductase enzyme. nih.govnih.gov Molecular modeling studies have been instrumental in understanding these interactions and guiding the synthesis of more potent and selective inhibitors. nih.govacs.org The goal of this research is to develop compounds that can effectively block the polyol pathway, thereby preventing or mitigating the debilitating complications associated with chronic diabetes. openmedicinalchemistryjournal.comresearchgate.net

| Derivative Class | Target Enzyme | Significance | Reference |

| 4H-1-benzopyran-4-one | Aldose Reductase (ALR2) | Inhibition may prevent long-term diabetic complications. | nih.govopenmedicinalchemistryjournal.com |

α-Glucosidase Inhibition

The compound this compound belongs to the broader class of benzopyran-4-one derivatives, which have demonstrated potential as α-glucosidase inhibitors. nih.gov α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars, such as glucose, which are then absorbed into the bloodstream. nih.govdovepress.com By inhibiting this enzyme, the rate of carbohydrate digestion and glucose absorption is slowed, leading to a reduction in post-meal blood glucose spikes. researchgate.net This mechanism is a key therapeutic strategy for managing type 2 diabetes. researchgate.net

Research into various synthetic derivatives of 4H-chromen-4-one has shown that these compounds can exhibit potent, dose-dependent inhibition of α-glucosidase. nih.gov In some cases, the inhibitory activity of these synthetic derivatives has been found to be significantly higher than that of acarbose, a commercially available α-glucosidase inhibitor. nih.govresearchgate.net Kinetic studies have revealed that some of these derivatives act as non-competitive inhibitors of the enzyme. nih.gov

| Compound Class | Enzyme | Mechanism of Action | Therapeutic Relevance |

| Benzopyran-4-one derivatives | α-Glucosidase | Slows carbohydrate digestion and glucose absorption. | Management of type 2 diabetes. |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters, and its inhibition has been a key strategy in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govnih.gov While direct studies on this compound are not specified, related structures are being explored for their potential as MAO-B inhibitors. The development of new MAO-B inhibitors is an active area of research, with a focus on creating compounds with high potency and selectivity. nih.gov

Other Biological Activities Explored in vitro

Anti-allergic Properties

While specific studies on the anti-allergic properties of this compound were not found, the broader class of flavonoids, which includes the benzopyran-4-one scaffold, has been investigated for such activities.

Anti-HIV Activity

The search for new and effective anti-HIV agents is a continuous effort in the face of emerging drug resistance. nih.gov While research on this compound's direct anti-HIV activity is not detailed, the benzopyran structure is a component of various compounds studied for their antiviral properties. nih.gov The general approach in anti-HIV drug discovery involves identifying molecules that can inhibit key viral processes such as reverse transcription, integration of viral DNA into the host genome, or the function of viral enzymes like protease. nih.gov

Antidiabetic Mechanisms

The benzopyran-4-one scaffold is recognized as a promising pharmacophore for the development of antidiabetic agents. researchgate.net Synthetic benzopyrone analogs have demonstrated potential in managing type 2 diabetes. nih.gov The proposed mechanisms for their antidiabetic effects are multifaceted and often linked to their antioxidant properties.

One of the key mechanisms implicated in the complications of diabetes is the increased activity of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. Inhibitors of this enzyme are of significant interest in the management of diabetic complications. Research on a series of 4H-1-benzopyran-4-one derivatives, prompted by the inhibitory activity of the natural flavonoid Quercetin, has shown that some of these synthetic compounds exhibit inhibitory activity against aldose reductase, comparable to the known inhibitor Sorbinil. nih.gov Notably, these derivatives demonstrated greater selectivity for aldose reductase over the related enzyme aldehyde reductase. nih.gov

Furthermore, in studies involving nicotinamide-streptozotocin induced type 2 diabetic rats, synthetic benzopyrone analogues have shown beneficial effects by reducing oxidative stress. nih.gov Treatment with these compounds led to a significant normalization of liver antioxidant enzymes, suggesting that the antidiabetic properties may, in part, be due to their ability to mitigate oxidative damage associated with diabetes. nih.gov While direct studies on this compound are not available, the general findings on benzopyrone analogs suggest that it could potentially exert antidiabetic effects through similar mechanisms.

Antihypertensive Effects

The chromone scaffold is also being explored for its antihypertensive potential. ijrar.org While direct evidence for the antihypertensive effects of this compound is lacking, studies on structurally related compounds, such as substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, have demonstrated significant blood pressure-lowering activity in hypertensive rat models. nih.gov

These compounds were found to act as direct vasodilators, with an efficacy comparable to the established antihypertensive drug hydralazine (B1673433) and the calcium antagonist nifedipine. nih.gov The mechanism of action is believed to involve the relaxation of vascular smooth muscle. The structure-activity relationship studies on these analogs revealed that the substitution pattern on the benzopyran ring is crucial for their antihypertensive potency. nih.gov

Wound Healing Properties

The potential for chromone derivatives to aid in wound healing is an emerging area of research. While specific studies on this compound are not available, research on other heterocyclic compounds and derivatives provides some context. For instance, the byproduct of an N-benzylation reaction, 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, which contains an anthranilic acid scaffold, has demonstrated wound-healing and anti-inflammatory properties. nih.gov In an animal model, a 10% (w/w) formulation of this compound resulted in complete wound closure within 16 days, a rate comparable to the standard drug nitrofurazone. nih.gov

The proposed mechanism for its wound-healing activity involves the modulation of the inflammatory response. nih.gov Given that inflammation is a critical phase of the wound healing process, compounds that can control excessive inflammation may promote better tissue repair. While this compound is structurally different from this compound, it highlights that aromatic compounds can possess wound-healing capabilities. Further investigation is needed to determine if the chromone scaffold of this compound imparts any beneficial effects on the wound healing process.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of chromone derivatives is highly dependent on their substitution patterns. nih.gov Although specific SAR studies for this compound are not extensively documented, research on related analogs provides a framework for understanding how structural modifications can influence their therapeutic potential.

Impact of Substituent Modifications on Biological Potency

Studies on various chromone derivatives have consistently shown that the nature and position of substituents on the benzopyran-4-one core are critical for their biological activity.

For instance, in the context of antihypertensive activity, research on trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols revealed that optimal blood pressure-lowering effects require a strong electron-withdrawing group at the 6-position of the benzopyran ring, along with a pyrrolidino or piperidino group at the 4-position. nih.gov This suggests that electronic properties and the nature of the substituent at these positions are key determinants of potency.

In a different study focusing on the antiallergic activity of 4H-1-benzopyran-4-one derivatives, the nature of the substituent at the 2-position significantly influenced the activity. The potency increased in the order of Me, OMe < NH2 < OH, H < NHOMe. researchgate.net Furthermore, the presence of an alkyl group, particularly an isopropyl group, at the 7-position was found to be superior for activity compared to the unsubstituted counterparts, regardless of the substituents at positions 2 and 3. researchgate.net

These findings underscore the principle that even minor modifications to the substituents on the chromone scaffold can lead to substantial changes in biological activity. The presence of methyl groups at the 2 and 5 positions of this compound would therefore be expected to confer a specific activity profile, though further studies are required to elucidate this.

Analysis of Pharmacophoric Features

The 4H-1-benzopyran-4-one ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. nih.gov The key pharmacophoric features of chromones that contribute to their diverse biological activities include the benzopyranone core, which can participate in various non-covalent interactions with biological macromolecules.

The oxygen atom in the pyran ring and the carbonyl group at the 4-position are key hydrogen bond acceptors. The aromatic benzene (B151609) ring can engage in π-π stacking and hydrophobic interactions. The substituents at various positions on the chromone scaffold provide additional points of interaction and can be tailored to enhance potency and selectivity for a particular target.

Emerging Applications and Future Directions in Chemical Biology and Materials Science

4H-1-Benzopyran-4-one Derivatives as Privileged Scaffolds in Drug Discovery and Design

The 4H-1-benzopyran-4-one core structure, also known as a chromone (B188151), is recognized as a "privileged scaffold" in the field of drug discovery. nih.govnih.gov This designation is due to its ability to serve as a versatile template for the development of novel compounds with a wide array of therapeutic applications. nih.gov The inherent structural features of the benzopyran-4-one skeleton allow for modifications that can lead to compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. nih.govmdpi.com

Development of Lead Compounds for Therapeutic Development

The benzopyran-4-one framework has been instrumental in the development of various lead compounds for therapeutic purposes. For instance, derivatives of 4H-1-benzopyran-4-one have been synthesized and investigated for their potential as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. nih.gov Some of these synthetic derivatives have shown inhibitory activity comparable to established drugs but with greater selectivity. nih.gov

Furthermore, the fusion of the benzopyran-4-one scaffold with other heterocyclic systems, such as isoxazoles, has yielded hybrid molecules with significant antiproliferative activity against cancer cell lines. nih.govmdpi.com These findings underscore the utility of the 4H-1-benzopyran-4-one structure as a foundational element for generating new therapeutic agents.

Utilization as Fluorescent Probes for Biological Imaging

While direct evidence for the use of 2,5-Dimethyl-4H-1-benzopyran-4-one as a fluorescent probe is not extensively documented, the broader class of chromones, to which it belongs, possesses inherent fluorescence properties. foodb.ca These properties make them attractive candidates for the development of fluorescent probes for biological imaging. The chromone scaffold can be chemically modified to enhance its photophysical characteristics and to introduce specific functionalities for targeting particular biological molecules or cellular compartments. This potential for tailored design opens avenues for creating novel imaging agents to visualize and study complex biological processes in real-time.

Role in Natural Product Chemistry and Biosynthetic Pathways

The this compound moiety is a recurring structural motif in a variety of natural products. Its presence in compounds isolated from diverse biological sources highlights its significance in natural product chemistry and underscores the elegance of biosynthetic pathways.

Isolation from Fungi and Plants

Derivatives of 4H-1-benzopyran-4-one are found in a range of natural sources. For example, 7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one has been identified in organisms such as the fungi Annulohypoxylon truncatum and Talaromyces flavus. nih.gov Additionally, various substituted benzopyran-4-ones have been isolated from different plant species and are known to be produced by fungi belonging to the Fusarium genus. foodb.canih.gov

Identification as Common Fungal Metabolites

The this compound scaffold is a well-established component of fungal secondary metabolites. solubilityofthings.com These compounds are produced by a variety of fungi and often exhibit a range of biological activities. researchgate.netmdpi.commdpi.com The study of these fungal metabolites provides valuable insights into fungal biology and can lead to the discovery of new bioactive compounds with potential therapeutic applications.

Application in Materials Science: Corrosion Inhibition

In the realm of materials science, derivatives of 4H-1-benzopyran-4-one have demonstrated potential as corrosion inhibitors. nih.govnih.govmdpi.com These compounds can adsorb onto metal surfaces, forming a protective layer that mitigates the corrosive effects of aggressive environments, such as acidic solutions. nih.govnih.govmdpi.com The effectiveness of these inhibitors is often attributed to the presence of heteroatoms (like oxygen in the pyran ring) and π-electrons in the aromatic system, which facilitate strong adsorption onto the metal surface. This application highlights the versatility of the benzopyran-4-one scaffold, extending its utility beyond the biological sciences into the protection of industrial materials.

Future Research Perspectives and Challenges for this compound

The chromone scaffold, the core of this compound, is recognized in medicinal chemistry as a "privileged structure". nih.govacs.orgnih.govnih.gov This designation stems from its ability to bind to various biological targets, offering a versatile template for designing new therapeutic agents. nih.govacs.orgnih.govnih.gov The future of this compound research is poised to build upon this foundation, branching into sophisticated applications in chemical biology and innovative materials science. However, realizing this potential requires addressing several key challenges.

Emerging Applications and Future Directions in Chemical Biology

The synthetic accessibility and diverse biological activities of chromone derivatives make them attractive candidates for developing novel molecules for therapeutic purposes. nih.gov Research is increasingly focused on their potential as multi-target-directed ligands (MTDLs), compounds designed to interact with multiple biological targets simultaneously, which is a promising strategy for treating complex multifactorial diseases. nih.govtandfonline.comresearchgate.net

Future research in the chemical biology of this compound and its analogues is expected to focus on several key areas:

Neurodegenerative Diseases: Chromone derivatives have shown potential in addressing neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as cholinesterases (AChE and BuChE), monoamine oxidases (MAOs), and β-site APP cleaving enzyme (BACE-1). nih.govtandfonline.com A significant challenge lies in designing derivatives of this compound that exhibit high selectivity and potency for these specific targets while minimizing off-target effects. tandfonline.com Future work will likely involve structure-activity relationship (SAR) studies to optimize substitutions on the chromone core. nih.gov

Cancer Therapy: While chromones have been explored as anticancer agents targeting protein kinases and other cancer-related pathways, their application is considered challenging due to the high variability in cancer types and molecular targets. tandfonline.com A key future direction is the development of highly specific kinase inhibitors. For instance, while some benzopyran analogues show Src kinase inhibitory activity, further optimization is needed. nih.gov The challenge will be to modify the this compound scaffold to achieve potent and selective inhibition of specific cancer-associated kinases. nih.govtandfonline.com

Infectious Diseases: Chromone derivatives have demonstrated promising antimicrobial, antifungal, and antiviral properties. tandfonline.com The challenge is that the optimal functional groups for activity vary significantly depending on the target microorganism. tandfonline.com Future research will need to systematically explore how different substituents on the this compound ring impact its activity against a broad spectrum of pathogens, including drug-resistant strains.

Diabetes Treatment: Chromones are being investigated as MTDLs for diabetes by targeting enzymes like α-glucosidase and pathways related to hepatic glucose production. tandfonline.com The future perspective involves designing hybrid molecules that combine the this compound scaffold with other pharmacophores to create synergistic effects and address the multifaceted nature of diabetes. tandfonline.comresearchgate.net

Emerging Applications and Future Directions in Materials Science

The unique photophysical properties and structural rigidity of the chromone core present opportunities for applications in materials science. researchgate.netd-nb.info The name "chromone" itself is derived from the Greek word for color, chroma, hinting at its potential in this field. nih.gov

Key future directions and challenges include:

Organic Electronics: Chromone Schiff bases have been noted for their potential application in luminescent diodes. researchgate.net A significant challenge is to synthesize derivatives of this compound with enhanced thermal stability and suitable charge transport properties for use in devices like Organic Light-Emitting Diodes (OLEDs). Future research could involve creating polymers incorporating the chromone unit or synthesizing π-extended systems to tune their electronic properties.

Chemosensors: The chromone scaffold can be functionalized to act as a chemosensor. researchgate.net The primary challenge is to achieve high sensitivity and selectivity for specific ions or molecules. This will require the strategic placement of receptor groups onto the this compound structure that can bind to the target analyte and trigger a measurable optical or electronic response.

Dyes and Pigments: The inherent properties of the chromone framework make it a candidate for developing new dyes and pigments. researchgate.networdpress.com The challenge lies in achieving desired colors, stability (lightfastness), and solubility for various applications. Future work will involve synthesizing a library of this compound derivatives with different substituents to systematically study their spectroscopic properties and material performance.

Summary of Future Research Perspectives

The table below outlines potential future research avenues for this compound and the associated challenges.

| Field | Future Research Direction | Key Challenge | Proposed Approach |

| Chemical Biology | Development of selective inhibitors for neurodegenerative disease targets (e.g., MAO-B, BACE-1). nih.govtandfonline.com | Achieving high target selectivity and potency to minimize side effects. tandfonline.com | SAR studies, computational modeling, and synthesis of diverse derivatives. nih.gov |

| Design of specific anticancer agents targeting protein kinases. tandfonline.comnih.gov | Overcoming the heterogeneity of cancer and achieving selective cytotoxicity. tandfonline.com | Conjugation with other pharmacophores; synthesis of hybrid compounds. nih.gov | |